Cas no 1026265-04-2 (5-Fluoroquinolin-3-ol)

5-Fluoroquinolin-3-ol is a fluorinated quinoline derivative with notable applications in pharmaceutical and agrochemical research. Its structural features, including the fluorine substituent and hydroxyl group at the 3-position, enhance its reactivity and potential as a versatile intermediate in organic synthesis. The compound exhibits favorable properties such as improved metabolic stability and binding affinity, making it valuable for the development of bioactive molecules. Its precise molecular architecture allows for selective modifications, enabling tailored applications in medicinal chemistry. The product is characterized by high purity and consistent quality, ensuring reliability for research and industrial use.
5-Fluoroquinolin-3-ol structure
5-Fluoroquinolin-3-ol structure
Product name:5-Fluoroquinolin-3-ol
CAS No:1026265-04-2
MF:C9H6FNO
MW:163.148445606232
MDL:MFCD18414593
CID:2157370
PubChem ID:10329605

5-Fluoroquinolin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 5-fluoroquinolin-3-ol
    • 3-Quinolinol, 5-fluoro-
    • FCH1158635
    • AK174504
    • SY241149
    • MFCD18414593
    • AKOS025396512
    • AS-32838
    • DB-229371
    • CS-0439964
    • 1026265-04-2
    • SB68559
    • 5-Fluoroquinolin-3-ol
    • MDL: MFCD18414593
    • Inchi: 1S/C9H6FNO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H
    • InChI Key: MFBCSCDTUVFSBG-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2C1=CC(=CN=2)O

Computed Properties

  • Exact Mass: 163.043341977g/mol
  • Monoisotopic Mass: 163.043341977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 33.1

5-Fluoroquinolin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D502023-1g
5-fluoroquinolin-3-ol
1026265-04-2 95%
1g
$895 2024-05-24
Chemenu
CM223042-1g
5-Fluoroquinolin-3-ol
1026265-04-2 95%
1g
$861 2021-08-04
Alichem
A189007641-1g
5-Fluoroquinolin-3-ol
1026265-04-2 95%
1g
$1028.20 2023-09-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2289-10G
5-fluoroquinolin-3-ol
1026265-04-2 95%
10g
¥ 24,948.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2289-250MG
5-fluoroquinolin-3-ol
1026265-04-2 95%
250MG
¥ 1,999.00 2023-04-04
Ambeed
A666019-100mg
5-Fluoroquinolin-3-ol
1026265-04-2 95%
100mg
$278.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2289-500mg
5-fluoroquinolin-3-ol
1026265-04-2 95%
500mg
¥3324.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2289-1g
5-fluoroquinolin-3-ol
1026265-04-2 95%
1g
¥4985.0 2024-04-26
1PlusChem
1P0008FN-100mg
3-Quinolinol, 5-fluoro-
1026265-04-2 95%
100mg
$214.00 2025-02-18
Aaron
AR0008NZ-100mg
3-Quinolinol, 5-fluoro-
1026265-04-2 95%
100mg
$329.00 2025-01-20

5-Fluoroquinolin-3-ol Related Literature

Additional information on 5-Fluoroquinolin-3-ol

5-Fluoroquinolin-3-ol (CAS No. 1026265-04-2): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research

5-Fluoroquinolin-3-ol (CAS No. 1026265-04-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and pharmaceutical importance.

The molecular formula of 5-Fluoroquinolin-3-ol is C9H6FN2O, with a molecular weight of approximately 177.15 g/mol. The presence of a fluoro substituent at the 5-position and a hydroxyl group at the 3-position imparts distinct chemical and physical properties to this compound. These functional groups play a crucial role in determining the compound's reactivity, solubility, and biological activity.

In terms of its physical properties, 5-Fluoroquinolin-3-ol is a solid at room temperature with a melting point ranging from 170 to 172°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various synthetic reactions and biological assays.

The chemical structure of 5-Fluoroquinolin-3-ol has been extensively studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have provided detailed insights into the molecular conformation and electronic properties of the compound. For instance, NMR studies have revealed the presence of characteristic signals for the fluoro and hydroxyl groups, while X-ray crystallography has confirmed the planar nature of the quinoline ring system.

In the realm of chemical synthesis, 5-Fluoroquinolin-3-ol serves as an important building block for the preparation of more complex molecules. Its reactivity can be harnessed through various synthetic transformations, such as substitution reactions, condensation reactions, and oxidative processes. These synthetic routes enable the synthesis of derivatives with enhanced biological activities or improved pharmacological properties.

One of the key areas where 5-Fluoroquinolin-3-ol has shown promise is in pharmaceutical research. Recent studies have explored its potential as a lead compound for the development of new drugs targeting various diseases. For example, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of 5-Fluoroquinolin-3-ol exhibit potent antitumor activity against several cancer cell lines. These findings suggest that this compound could be a valuable starting point for the design of novel anticancer agents.

Beyond cancer research, 5-Fluoroquinolin-3-ol has also been investigated for its antimicrobial properties. Studies have shown that certain derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes it an attractive candidate for developing new antibiotics to combat multidrug-resistant bacterial infections.

In addition to its direct biological activities, 5-Fluoroquinolin-3-ol has been used as a ligand in coordination chemistry to form metal complexes with transition metals such as copper, zinc, and palladium. These metal complexes exhibit unique electronic and magnetic properties, making them useful in catalytic applications and materials science. For instance, copper(II) complexes derived from 5-Fluoroquinolin-3-ol have shown excellent catalytic activity in cross-coupling reactions.

The environmental impact of compounds like 5-Fluoroquinolin-3-ol is another important consideration in their development and application. Research has focused on understanding their biodegradability and potential ecological effects. Studies have shown that under certain conditions, these compounds can be biodegraded by microorganisms present in soil and water environments. However, further research is needed to fully assess their long-term environmental impact.

In conclusion, 5-Fluoroquinolin-3-ol (CAS No. 1026265-04-2) is a multifaceted compound with significant potential in chemical synthesis, pharmaceutical research, and materials science. Its unique chemical structure and versatile reactivity make it an attractive candidate for further exploration and development. As ongoing research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
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